Benzotrifluoride
Overview
Description
Benzotrifluoride, also known as trifluoromethylbenzene, is an organic compound with the chemical formula C6H5CF3. It is a colorless liquid with an aromatic odor and is used as a solvent and intermediate in various chemical reactions. This compound is notable for its stability and inertness, making it a valuable component in both traditional and fluorous synthesis .
Safety and Hazards
Future Directions
The Benzotrifluoride market is expected to register fluctuating growth trends in the long term, while inflation and supply chain concerns are expected to continue in 2023 . Shifting consumer preferences in a projected economic downturn scenario, amendments to industrial policies to align with growing environmental concerns, huge fluctuations in raw material costs triggered by prevailing geo-political tensions, and expected economic turbulences are noted as key challenges to be addressed by the this compound industry players during the short and medium term forecast .
Mechanism of Action
Target of Action
Benzotrifluoride (BTF), also known as trifluoromethylbenzene or α,α,α-trifluorotoluene, is primarily used as a solvent in organic synthesis Instead, its role is more prominent in the field of organic chemistry where it’s used for a wide range of chemical reactions .
Mode of Action
BTF is relatively inert, making it suitable for use as a solvent in various types of chemistry, including ionic, transition-metal catalyzed, and thermal reactions . It’s especially useful for radical reactions, where it may replace benzene as the solvent of choice for many common transformations .
Biochemical Pathways
BTF itself doesn’t directly participate in biochemical pathways For instance, a bacterial strain, Rhodococcus sp. 065240, was found to degrade BTF, yielding trifluoroacetic acid . A gene cluster (btf) was identified as being necessary for this biodegradation .
Result of Action
The primary result of BTF’s action is its ability to facilitate a wide range of chemical reactions as a solvent . In the context of biodegradation, the action of certain bacteria on BTF can result in the production of trifluoroacetic acid .
Action Environment
The efficacy and stability of BTF as a solvent can be influenced by various environmental factors. For instance, its effectiveness can vary depending on the temperature and pressure conditions of the reaction it’s being used in . Furthermore, BTF is considered more environmentally friendly than many other organic solvents .
Biochemical Analysis
Biochemical Properties
Benzotrifluoride interacts with various enzymes and proteins in biochemical reactions. For instance, a bacterial strain, Rhodococcus sp. 065240, has been found to degrade this compound, yielding trifluoroacetic acid . The gene cluster necessary for this biodegradation shows homology with the ipb cluster enabling isopropylbenzene biodegradation .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with specific enzymes that enable its degradation. In Rhodococcus sp. 065240, a specific gene cluster was identified as necessary for the biodegradation of this compound .
Temporal Effects in Laboratory Settings
Current studies have focused on its degradation by specific bacterial strains .
Metabolic Pathways
This compound is involved in specific metabolic pathways in certain bacteria, where it is degraded to produce trifluoroacetic acid . The enzymes involved in this process are part of a specific gene cluster identified in Rhodococcus sp. 065240 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotrifluoride can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst:
PhX+CF3I→PhCF3(where X = I, Br)
In this reaction, the aromatic halide (PhX) reacts with trifluoromethyl iodide (CF3I) to produce this compound (PhCF3) .
Industrial Production Methods: On an industrial scale, this compound is typically produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor:
PhCCl3+3HF→PhCF3+3HCl
This method involves the catalytic reaction of benzotrichloride with hydrogen fluoride, resulting in the formation of this compound and hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions: Benzotrifluoride undergoes various chemical reactions, including:
Aromatic Electrophilic Substitution: this compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Aromatic Nucleophilic Substitution: In this reaction, a nucleophile replaces a substituent on the aromatic ring, often facilitated by the electron-withdrawing trifluoromethyl group.
Radical Reactions: this compound is suitable for radical reactions, where it can replace benzene as a solvent for many common transformations.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., chlorine).
Nucleophilic Substitution: Reagents such as substituted amines and phenols are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are often employed.
Major Products Formed:
Electrophilic Substitution: Products include nitrothis compound and halothis compound.
Nucleophilic Substitution: Products include substituted benzotrifluorides, such as diphenyl ethers.
Scientific Research Applications
Benzotrifluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluorotoluene: Similar to benzotrifluoride, trifluorotoluene (C6H5CF3) is used as a solvent and intermediate in organic synthesis.
Benzotrichloride: This compound (C6H5CCl3) is a precursor to this compound and is used in similar applications, but it is less stable and more reactive due to the presence of chlorine atoms.
Uniqueness of this compound: this compound is unique due to its stability and inertness, which make it a valuable solvent for a wide range of chemical reactions. Its trifluoromethyl group enhances its electron-withdrawing properties, making it more effective in certain reactions compared to similar compounds .
Properties
IUPAC Name |
trifluoromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETTZEONDQJALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024589 | |
Record name | Benzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54 °F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation., Liquid; [Hawley] | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzotrifluoride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3871 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
208 to 210 °F at 760 mmHg (NTP, 1992), 103.46 °C | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
54 °F (NTP, 1992), 54 °F (12 °C) (CLOSED CUP) | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE, Miscible in n-heptane, carbon tetrachloride., Water solubility = 451.5 mg/L at 25 °C | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1812 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1886 @ 20 °C | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 (AIR=1) | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11 mmHg at 32 °F (NTP, 1992), 38.8 [mmHg], Vapor pressure = 11 MM HG @ 0 °C, 38.83 mm Hg at 25 °C | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzotrifluoride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3871 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WATER WHITE LIQUID | |
CAS No. |
98-08-8 | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (Trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOTRIFLUORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOTRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49R6421K89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-20.4 °F (NTP, 1992), -29.05 °C, Heat of fusion at melting point = 1.3782X10+7 J/kmol | |
Record name | BENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2593 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzotrifluoride?
A1: this compound has the molecular formula C7H5F3 and a molecular weight of 146.11 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Various spectroscopic methods are employed for characterizing this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for analyzing the structure and dynamics of this compound, providing insights into the interactions between the fluorine atoms and the aromatic ring. [, , , , ] (See references at the end of the Q&A section)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes in this compound. []
- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about molecular vibrations. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps characterize the electronic transitions and light absorption properties of this compound. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of this compound, aiding in structural elucidation. []
Q3: How does this compound perform as a solvent in organic reactions compared to traditional solvents like dichloromethane?
A3: this compound has emerged as a promising alternative to dichloromethane in various organic reactions. It exhibits similar or even enhanced reactivity and selectivity in several cases, particularly in olefin metathesis reactions such as ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and isomerization reactions. [, ]
Q4: What are the advantages of using this compound as a solvent for chromium-catalyzed oxidations?
A4: this compound serves as an effective solvent for chromium-catalyzed oxidations using sodium percarbonate, offering a safer and less toxic alternative to traditional solvents like 1,2-dichloroethane. []
Q5: How does the presence of a trifluoromethyl group affect the stability of this compound?
A5: The trifluoromethyl (–CF3) group significantly influences the stability of this compound. Due to the strong carbon-fluorine bond, this compound exhibits high chemical and thermal stability, making it suitable for reactions requiring elevated temperatures. [, , , ]
Q6: Are there any known challenges associated with the use of this compound in specific applications due to its material compatibility?
A6: While this compound is generally considered a versatile solvent, certain limitations exist. For instance, some studies have shown that the highly fluorinated nature of this compound might lead to incompatibility with specific reagents or catalysts, potentially hindering reaction efficiency. [] Further research is needed to fully understand the limitations of BTF as a solvent.
Q7: How does this compound contribute to the synthesis of other fluorine-containing compounds?
A7: this compound acts as a key starting material for synthesizing various fluorinated compounds. For example, it can be fluorinated further to produce octafluorotoluene and perfluoromethylcyclohexane. [] It also serves as a precursor for generating valuable intermediates like 3-fluoro-5-bromothis compound, which finds applications in pharmaceutical synthesis. []
Q8: Can you elaborate on the use of this compound in the context of fluorine-containing polymers?
A8: Research indicates the potential of this compound as a building block for synthesizing fluorine-containing polymers. For instance, poly-1,1-dihydroperfluorobutyl acrylate, a polymer with potential applications in various fields, has been studied for its unique properties attributed to the presence of fluorine. []
Q9: Are there specific catalytic processes where this compound plays a significant role?
A9: While this compound itself may not act as a catalyst, its unique properties make it a valuable solvent or additive in various catalytic reactions. For example, its ability to dissolve both organic and fluorous compounds makes it suitable for biphasic catalysis, potentially facilitating catalyst separation and recycling. []
Q10: How is computational chemistry used to understand the reactivity and properties of this compound?
A10: Computational chemistry plays a crucial role in studying this compound. - Density Functional Theory (DFT) calculations help predict and rationalize the geometric and electronic structures of this compound derivatives and their behavior in chemical reactions. [, ]- Molecular modeling techniques provide insights into the conformational preferences and dynamics of this compound, influencing its reactivity. [, , ]
Q11: How do substituents on the aromatic ring affect the reactivity of this compound?
A11: The nature and position of substituents significantly impact the reactivity of this compound. - Electron-withdrawing groups: Presence of electron-withdrawing substituents like nitro (–NO2) or cyano (–CN) groups can influence the electron density distribution within the molecule, affecting its reactivity in electrophilic aromatic substitutions. [, , , , ]- Electron-donating groups: Groups like methyl (–CH3) or methoxy (–OCH3) can increase electron density, leading to different reactivity patterns. [, ]
Q12: Are there examples where modifications to the this compound structure have led to significant changes in its properties or applications?
A12: Yes, modifications to the this compound core structure can dramatically alter its properties. For instance, introducing specific substituents on the aromatic ring can fine-tune its electronic properties, making it suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). [, ]
Q13: What analytical techniques are employed for the detection and quantification of this compound and its derivatives?
A13: Several analytical techniques are used:- Gas Chromatography (GC): This method is widely used to separate and quantify this compound and its derivatives in mixtures. [] - High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for analyzing complex samples containing this compound derivatives. []- Mass Spectrometry (MS): Coupled with GC or HPLC, MS enables the identification and quantification of this compound derivatives based on their mass-to-charge ratio. []
Q14: What is known about the environmental fate and degradation pathways of this compound?
A14: this compound's persistence in the environment and potential for bioaccumulation raise concerns. Research suggests that while it might degrade slowly under certain conditions, its complete mineralization remains a challenge. [] Specific microorganisms, such as Rhodococcus sp., have demonstrated the ability to degrade this compound via the dioxygenase pathway. []
Q15: Are there strategies for mitigating the environmental impact of this compound?
A15: Addressing the environmental concerns associated with this compound requires exploring alternative synthetic routes, developing biodegradable analogs, and implementing effective waste management strategies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.